molecular formula C8H14O2 B2409667 5-Oxaspiro[3.5]nonan-8-ol CAS No. 1368181-23-0

5-Oxaspiro[3.5]nonan-8-ol

Cat. No.: B2409667
CAS No.: 1368181-23-0
M. Wt: 142.198
InChI Key: JLPBRBGFJSBHSH-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-8-ol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.198. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPBRBGFJSBHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems are not merely a chemical curiosity; they represent a pivotal structural motif in modern organic chemistry with far-reaching implications, particularly in medicinal chemistry and materials science. tandfonline.combldpharm.com A defining feature of spirocycles is their inherent three-dimensionality, which allows for the projection of functional groups in distinct spatial orientations. tandfonline.com This contrasts with the often planar nature of many aromatic and heteroaromatic systems, offering a more nuanced approach to molecular design.

The introduction of a spirocyclic core into a molecule can confer several advantageous properties. These structures often possess a favorable balance of conformational rigidity and flexibility. encyclopedia.pubrsc.org This controlled flexibility can be crucial for optimizing interactions with biological targets, such as proteins, while potentially mitigating issues related to absorption and permeability that can affect more linear and flexible molecules. encyclopedia.pubnih.gov

Furthermore, the incorporation of spirocyclic systems can significantly influence a molecule's physicochemical properties. For instance, the higher proportion of sp3-hybridized carbon atoms in spirocycles often leads to increased water solubility compared to their aromatic counterparts. tandfonline.combldpharm.com This "sp3 character" is a desirable trait in drug discovery, as it can also modulate properties like lipophilicity (logP) and metabolic stability. bldpharm.com The synthesis of spirocycles, however, can be challenging due to the presence of a quaternary carbon at the spiro center, necessitating the development of robust synthetic methodologies. tandfonline.com

An Overview of Oxaspiro 3.5 Nonane Structural Motifs

Within the vast landscape of spirocyclic compounds, oxaspiro motifs, which incorporate an oxygen atom into one of the rings, are of particular interest. The oxaspiro[3.5]nonane framework consists of a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring, sharing a common carbon atom. This specific arrangement creates a rigid, three-dimensional structure with distinct chemical properties.

The presence of the oxetane ring, a four-membered ether, introduces polarity and can act as a hydrogen bond acceptor. This functionality is significant in medicinal chemistry, where interactions with biological macromolecules are paramount. The cyclohexane ring provides a larger, more flexible component to the spirocycle, allowing for various conformations and the introduction of substituents at multiple positions.

Derivatives of the oxaspiro[3.5]nonane core are explored as building blocks in organic synthesis. For example, the synthesis of various 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks has been achieved starting from spirocyclobutyl-substituted oxiranes. thieme-connect.com This highlights the utility of the oxaspiro[3.5]nonane skeleton in constructing more complex molecular architectures.

Contextualizing 5 Oxaspiro 3.5 Nonan 8 Ol Within the Oxaspiro Class

Classical Approaches to Spiroketal and Oxaspiro Ring Systems

Traditional methods for constructing spiroketal and oxaspiro ring systems have been foundational, primarily relying on thermodynamically controlled cyclization reactions.

The most conventional and widely employed strategy for the formation of spiroketals is the acid-catalyzed intramolecular cyclization of a dihydroxyketone precursor. mdpi.comnih.govresearchgate.net This reaction is typically governed by thermodynamic equilibrium, which favors the formation of the most stable spiroketal isomer. nih.govsmolecule.com The stereochemical outcome is influenced by factors such as the anomeric effect and steric interactions, which, when reinforcing, can lead to the production of a single major isomer. mdpi.com

The mechanism involves the protonation of the ketone's carbonyl oxygen, which enhances its electrophilicity and facilitates a sequential nucleophilic attack by the two hydroxyl groups. smolecule.com Mild Brønsted acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) and camphorsulfonic acid (CSA) are commonly used to promote the cyclization. nih.gov For instance, the treatment of a dihydroxy ketone with PPTS can induce selective removal of a silyl (B83357) protecting group and subsequent spirocyclization to yield the thermodynamically favored spiroketal. nih.gov However, this thermodynamic control can also be a limitation, as acid-catalyzed isomerization can lead to mixtures of spiroisomers or rearrangement to more stable ring systems, such as the conversion of a 6,6-spiroketal to a more stable 5,6-spiroketal. arkat-usa.org

Table 1: Examples of Acid-Catalyzed Spiroketalization

Precursor Type Acid Catalyst Key Feature Outcome Reference(s)
Dihydroxyketone PPTS Selective desilylation and cyclization Thermodynamically favored spiroketal nih.gov
Dihydroxyketone CSA Spirocyclization to thermodynamic isomer (g,g)-spiroketal formation nih.gov
Methyl Ketal Lewis Acid (MgBr₂) Epimerization of anomeric center Formation of anomerically disfavored isomer nih.gov
Furanose Derivative Triflic Acid Dimerization and spiroketalization Exclusive formation of α,β type I DFA mdpi.com

Note: This table is interactive. You can sort and filter the data.

Intramolecular nucleophilic additions, other than those involving dihydroxyketones, provide versatile pathways to oxaspirocyclic systems. A prominent example is the intramolecular oxa-Michael addition, where a hydroxyl group adds to a tethered α,β-unsaturated carbonyl compound. researchgate.net This reaction can be catalyzed by either acids or bases and is a straightforward method for synthesizing tetrahydropyran (B127337) rings, which are components of many spiroketals. researchgate.net Under acid catalysis, the reaction often proceeds under kinetic control to exclusively yield the diequatorial product. researchgate.net

Another key strategy involves the intramolecular addition of alcohols to alkynes. researchgate.netresearchgate.net Transition-metal catalysts are often employed to activate the alkyne, making it susceptible to nucleophilic attack by a nearby hydroxyl group, leading to the formation of the heterocyclic ring. researchgate.netresearchgate.net Similarly, the addition of alcohols to alkoxyallenes has been utilized to form dioxospiro compounds. researchgate.net These methods offer alternatives to acid-catalyzed cyclizations, sometimes providing access to different isomers or proceeding under milder conditions. researchgate.net

Modern Catalytic Methods in Oxaspiro[3.5]nonane Construction

Contemporary synthetic chemistry has introduced a variety of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the construction of complex molecules like oxaspiro[3.5]nonanes.

Transition-metal catalysis has emerged as a powerful alternative to classical acid-mediated methods, avoiding harsh acidic conditions. researchgate.net Catalysts based on palladium, smolecule.comrsc.org copper, smolecule.com gold, researchgate.net rhodium, researchgate.netacs.org and cobalt researchgate.net have been successfully applied.

A significant strategy is the spiroketalization of alkynyl diols, which can be catalyzed by Au(I), Au(III), Pd(II), Cu(II), and Rh(I). researchgate.net Palladium(II)-catalyzed intramolecular C(sp³)–O bond formation, enabled by a directing group, represents a sophisticated approach for creating sterically hindered oxaspirocycles. nih.govrsc.org This method can achieve high levels of diastereoselectivity. nih.gov For example, using a chiral bidentate directing group, methylene (B1212753) C(sp³)–H bonds can be activated to form a C-O bond, constructing the oxaspirocycle framework with high stereocontrol. rsc.org

More recently, a cobalt(III)-catalyzed protocol has been developed for the one-step synthesis of oxaspirocyclic compounds from phenoxy acetamide (B32628) and alkynes, demonstrating high versatility and good to excellent yields. researchgate.net

Table 2: Transition-Metal Catalysts in Oxaspirocycle Synthesis

Metal Catalyst Reaction Type Key Advantage Reference(s)
Palladium(II) Intramolecular C(sp³)–O formation High diastereoselectivity, use of chiral directing groups nih.govrsc.org
Cobalt(III) Cascade C-H activation/Carboamidation One-step synthesis, good to excellent yields researchgate.net
Gold(I)/Gold(III) Spiroketalization of alkynyl diols Avoids acidic conditions researchgate.net
Rhodium(I)/Rhodium(II) Spiroketalization of alkynyl diols, denitrogenative transformation Mild conditions, high diastereoselectivity researchgate.netacs.org
Copper(II) Spiroketalization of alkynyl diols Avoids acidic conditions researchgate.netsmolecule.com

Note: This table is interactive. You can sort and filter the data.

Photoredox catalysis using visible light is an environmentally benign and powerful tool for generating radical intermediates under mild conditions. rsc.orgrsc.org This has been harnessed for the synthesis of challenging spirocyclic systems. One notable method employs a dual catalytic system of titanocene (B72419) and a photoredox catalyst, such as the organic dye 4CzIPN, for the radical opening and spirocyclization of epoxyalkynes. rsc.orgrsc.orgresearchgate.net This process is initiated by the reduction of Cp₂TiCl₂ to a catalytically active Ti(III) species, which then promotes the reductive opening of the epoxide. The resulting carbon radical undergoes intramolecular addition to a pendant alkyne to construct the spirocyclic core. rsc.org This approach is particularly effective for creating spirocycles with all-carbon quaternary stereocenters. rsc.orgrsc.org

Photocatalysis has also been applied to the generation of N-centered radicals for the construction of N-heterospirocycles from N-allylsulfonamides and alkenes, showcasing the versatility of this modern technique. nih.govacs.org

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol is paramount in the synthesis of complex molecules for applications in medicinal chemistry and materials science. For this compound and its derivatives, controlling the stereochemistry at the spirocenter and the carbon bearing the hydroxyl group is a significant challenge.

Several advanced strategies have been developed to address this. Palladium(II)-catalyzed C(sp³)–H activation using a chiral bidentate directing group has proven highly effective for constructing a wide range of oxaspirocycles with excellent diastereoselectivity (up to 39:1 d.r.). nih.govrsc.org DFT calculations suggest that stereoselectivity is enriched at both the rate-determining C–H metalation–deprotonation step and the subsequent reductive elimination step. nih.gov

Asymmetric organocatalysis also offers powerful solutions. Bifunctional iminophosphoranes have been used to catalyze enantioselective intramolecular oxa-Michael reactions of alcohols to tethered, low-electrophilicity Michael acceptors. acs.orgnih.gov This method has been applied to the synthesis of oxaspirocycles, including N-Boc 7-azaspiro[3.5]nonane derivatives, with excellent yields and high enantiomeric ratios (up to 98:2 er). acs.orgnih.gov Similarly, chiral phosphoric acid catalysts can promote enantioselective spiroketalizations. smolecule.com

For derivatives containing additional stereocenters, such as the hydroxyl group in this compound, stereoselective reduction of a corresponding ketone precursor is a key step. Reagents like Superhydride (lithium triethylborohydride) are known to provide high diastereoselectivity in the reduction of cyclic ketones, allowing for precise control over the alcohol stereochemistry. nih.gov

Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries and Chiral Pool Strategies

Asymmetric synthesis is paramount for producing optically active compounds. ru.nl This can be achieved by employing either chiral auxiliaries, which are temporarily incorporated to direct the stereochemical outcome of a reaction, or by starting from enantiopure materials sourced from nature's "chiral pool". du.ac.inwikipedia.org

Chiral Auxiliaries: These are stereogenic groups that guide the formation of new stereocenters. du.ac.in Evans' oxazolidinone auxiliaries, for instance, are widely used due to their high reliability and predictable stereochemical control in reactions like aldol (B89426) additions, alkylations, and cyclizations. researchgate.net While the literature reviewed does not present a direct application of a chiral auxiliary for the synthesis of this compound itself, the principle is well-established. For example, stereoselective cascade cyclizations of 1,5-enynes have been achieved using Oppolzer's camphorsultam as a chiral auxiliary to afford enantioenriched spirocyclic ketones. researchgate.net This demonstrates the potential of auxiliary-controlled methods to construct complex spirocyclic systems with high enantiopurity.

Chiral Pool Strategies: This approach leverages abundant and inexpensive enantiopure starting materials from nature, such as carbohydrates and amino acids, to build complex chiral molecules. wikipedia.orgelsevierpure.com Carbohydrates are particularly powerful synthons for creating oxygen-containing heterocycles. A notable application of this strategy is the synthesis of chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one derivatives from carbohydrate models. thieme-connect.comnih.gov This transformation, which starts from readily available sugars, instills the inherent chirality of the starting material into the final spirocyclic product. researchgate.net The synthesis of (R)-2,3-O-cyclohexylideneglyceraldehyde from D-mannitol is another example of using a sugar-derived chiral pool synthon to create complex chiral molecules. researchgate.net The majority of synthetic approaches toward related complex natural products, such as acetogenins, also rely on chiral pool and catalytic enantioselective strategies. acs.org

Enantioselective Catalytic Methodologies

The use of chiral catalysts to control stereochemistry represents a highly efficient and atom-economical approach to asymmetric synthesis. ru.nl In this methodology, a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

While a specific enantioselective catalytic method for this compound is not detailed in the reviewed sources, related transformations highlight the power of this approach. For instance, asymmetric intramolecular aza-Michael cyclizations, which are analogous to the oxa-Michael cyclizations that would form the tetrahydropyran ring of the target compound, have been effectively catalyzed by chiral phosphoric acids to produce enantioenriched piperidines. whiterose.ac.uk This strategy has been successfully applied to the synthesis of 3-spiropiperidines with excellent enantioselectivities (up to 97:3 e.r.). whiterose.ac.uk Such organocatalytic methods are attractive for large-scale synthesis as they avoid potential contamination by toxic heavy metals associated with some transition metal catalysts. whiterose.ac.uk These examples strongly suggest that a similar intramolecular oxa-Michael reaction, using a suitable chiral catalyst, could be a viable and powerful strategy for the enantioselective synthesis of this compound and its derivatives.

Diastereoselective Transformations in Spiro-Oxa-Housane Synthesis

A novel and highly diastereoselective photocatalytic method has been developed for synthesizing polysubstituted housanes and spiro-oxa-housanes, which are structurally related to the oxaspiro[3.5]nonane framework. nih.govnih.gov This strategy involves a Paterno–Buchi reaction between a quinone and a cyclopropene (B1174273) under visible light irradiation to generate spiro-oxa-housanes, a class of compounds not previously reported in the literature. nih.govresearchgate.netrsc.org

The reaction is efficient, proceeds under mild conditions, and utilizes an organic dye as a photocatalyst. nih.govnih.gov The initial reaction between benzoquinone and a cyclopropene derivative under visible light yielded the desired spiro-oxa-housane, and optimization of reaction parameters, including solvent and time, improved the yield significantly. nih.govrsc.org This method highlights a powerful strain-release-driven approach to construct complex and novel spirocyclic architectures with high stereocontrol. nih.gov

ReactantsConditionsProductYieldReference
Benzoquinone (4a), Cyclopropene (1o)Visible Light, PhotocatalystSpiro-oxa-housane (5a)64% nih.govrsc.org

Table 1: Summary of Diastereoselective Spiro-Oxa-Housane Synthesis.

Synthesis of Specific this compound Analogues and Intermediates

The development of synthetic routes to specific analogues and intermediates of this compound is crucial for exploring the structure-activity relationships of this chemical family and for providing building blocks for more complex targets.

Synthesis of 5-Oxaspiro[3.5]nonan-1-one Derivatives

The synthesis of oxaspiro[3.5]nonane derivatives featuring a ketone or lactone moiety has been explored as a model study for the synthesis of complex natural products like anisatin. oup.comconsensus.app One approach involves the ruthenium tetroxide oxidation of oxetane (B1205548) precursors, which are synthesized from cyclohexanone (B45756) or methyl cyclohexanecarboxylate (B1212342) derivatives, to yield the corresponding β-lactones (2-oxaspiro[3.5]nona-1-ones). oup.com

A detailed procedure has been reported for the synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. This method involves the reaction of the lithium enolate of phenyl 2-methylpropanoate (B1197409) with cyclohexanone, which after intramolecular cyclization and workup, affords the β-lactone product in high yield. orgsyn.org Additionally, functionalized diester derivatives, such as rac-(2R,3R)-Diethyl 1-oxaspiro[3.5]nonane-2,3-dicarboxylate, have been synthesized via a Paternò-Büchi reaction between maleic anhydride (B1165640) and cyclohexanone, followed by esterification. rsc.org While these examples represent isomers or substituted analogues, the underlying synthetic strategies are relevant for accessing the broader class of oxaspiro[3.5]nonan-ones.

Photolytic Routes to 1-Hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one Carbohydrate Derivatives

A mild, selective, and stereocontrolled method for synthesizing chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one carbohydrate derivatives has been developed using photochemistry. thieme-connect.comnih.govacs.org This process utilizes the Norrish-Yang photocyclization, a powerful tool for forming C-C bonds under gentle conditions. researchgate.net

Starting MaterialReaction TypeKey FeaturesProductReference
1-Glycosyl-2,3-butanodioneNorrish-Yang PhotocyclizationVisible light; stereocontrol from carbohydrate backboneChiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one thieme-connect.comnih.govacs.org

Table 2: Photolytic Synthesis of 5-Oxaspiro[3.5]nonane Derivatives.

Synthesis of Methylene-Substituted Oxaspiro[3.5]nonanes

The introduction of a methylene group (an exocyclic double bond) onto the spirocyclic framework provides a useful handle for further chemical elaboration. While the reviewed literature does not provide specific synthetic protocols for methylene-substituted derivatives of 5-oxaspiro[3.5]nonane, related structures have been identified. For example, 7-Methylene-2-oxaspiro[3.5]nonane is a known compound, indicating that such methylene-substituted isomers are synthetically accessible. accelachem.com The development of robust synthetic methodologies to access these and other methylene-substituted 5-oxaspiro[3.5]nonanes remains an area of interest for synthetic chemists.

Reductive Transformations of Spiro-Oxetane Rings (e.g., 5-Methyl-2-oxaspiro[3.5]nonan-5-ol)

The inherent ring strain of the oxetane moiety in spirocyclic systems makes it susceptible to ring-opening reactions under reductive conditions. The regioselectivity and stereochemistry of these transformations are often influenced by the substitution pattern of the ring and the nature of the reducing agent employed. The neighboring functional groups can also play a crucial role in directing the outcome of the reduction.

A significant example of this transformation is the reductive cleavage of 5-methyl-2-oxaspiro[3.5]nonan-5-ol. oup.com When subjected to the action of lithium aluminium hydride (LiAlH₄), this compound undergoes a regioselective C–O bond cleavage of the oxetane ring. This reaction is proposed to proceed via an intramolecular attack of a hydride, which is directed by the neighboring hydroxyl group. The result of this neighboring group participation is the formation of 1,2-dimethyl-c-2-(hydroxymethyl)-r-1-cyclohexanol. oup.com This transformation highlights the capacity of a suitably positioned functional group to control the regiochemical outcome of the oxetane ring opening.

Other studies have also explored the reductive opening of related spiro-oxetane systems. For instance, certain spiro-oxetane lactones can be reduced with diisobutylaluminium hydride (DiBAL-H) to yield the corresponding diol. thieme-connect.com This process involves the reduction of the lactone functionality and subsequent opening of the oxetane ring.

The choice of reducing agent is critical, as stronger reagents may lead to undesired side reactions or decomposition, particularly when other functional groups are present. For example, attempts to reduce amide functionalities adjacent to an oxetane ring with powerful reducing agents like LiAlH₄ have been reported to result in the decomposition of the starting material. chemrxiv.org In such cases, alternative reagents like aluminum hydride (AlH₃) at low temperatures have been successfully used to achieve the desired reduction without compromising the integrity of the oxetane ring. chemrxiv.org

The following table summarizes key research findings on the reductive transformations of spiro-oxetane rings.

Starting MaterialReagentProduct(s)Key FindingsReference(s)
5-Methyl-2-oxaspiro[3.5]nonan-5-olLithium aluminium hydride (LiAlH₄)1,2-dimethyl-c-2-(hydroxymethyl)-r-1-cyclohexanolRegioselective C–O bond cleavage occurs via intramolecular hydride attack, assisted by the neighboring hydroxyl group. oup.com
Spiro-oxetane arylacetate lactone derivativeDiisobutylaluminium hydride (DiBAL-H)DiolThe oxetane was reduced to afford a diol, which can undergo ring reclosure through an activation/alkylation sequence. thieme-connect.com
Oxetane-containing amidesLithium aluminium hydride (LiAlH₄)Decomposition of starting materialThe use of strong reducing agents like LiAlH₄ was unsuccessful. chemrxiv.org
Oxetane-containing amidesAluminum hydride (AlH₃)Corresponding aminesSuccessful reduction of the amide was achieved at low temperatures (–78 °C to –50 °C) without opening the oxetane ring. chemrxiv.org

These findings demonstrate that reductive transformations are a viable method for the functionalization of spiro-oxetane rings, provided that the reaction conditions and reagents are carefully selected to control the regioselectivity and prevent undesired decomposition. The presence of directing groups can be strategically employed to achieve specific bond cleavages and synthesize complex polycyclic structures.

Ring-Opening and Rearrangement Mechanisms

The inherent strain in the four-membered oxetane ring is a primary driver for many of the reactions observed in oxaspiro systems. This strain can be harnessed to promote ring-opening and rearrangement reactions, leading to the formation of diverse and structurally complex molecules.

Lewis acids are effective promoters for the rearrangement of oxaspiro compounds. nih.gov The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the oxetane ring. This coordination weakens the carbon-oxygen bonds, facilitating cleavage and subsequent structural reorganization. For instance, various oxaspiro systems have been shown to undergo substituent-dependent rearrangements in the presence of the Lewis acid boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov The predominant pathway for these rearrangements often involves the formation of a stabilized carbocation, which then leads to cyclopentanone (B42830) products. nih.gov In larger systems like 23-oxospirostanes, Lewis acids can promote rearrangement to 22-oxo-23-spiroketal isomers. nih.gov

The general mechanism involves the formation of an oxonium ion upon protonation or coordination of the Lewis acid, which then decomposes to form a carbocation and an alcohol. This carbocation is then attacked by a nucleophile. wikipedia.org The stability of the potential carbocation intermediate is a key factor in determining whether the reaction proceeds via an SN1-type mechanism. wikipedia.org

Table 1: Lewis Acids in Oxaspiro Rearrangements

Lewis Acid Substrate Type Outcome Reference
Boron Trifluoride Etherate (BF₃·Et₂O) Oxaspirohexanes Substituent-dependent rearrangements acs.orgnih.gov
General Lewis Acids 1-Oxaspiro[2.3]hexanes Rearrangement to cyclopentanones nih.gov

The cleavage of the carbon-oxygen bond in the ether linkage is a fundamental reaction of oxaspiro systems. This process is typically achieved via nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism depending on the substrate and reaction conditions. wikipedia.org In acid-catalyzed ether cleavage, the ether oxygen is first protonated, making it a better leaving group. A nucleophile, such as a halide ion, then attacks the carbon atom. wikipedia.orgunacademy.com

For unsymmetrical ethers, the site of nucleophilic attack is crucial. In SN2 reactions, the nucleophile attacks the less sterically hindered carbon atom. wikipedia.orgunacademy.com In contrast, SN1 reactions proceed through the more stable carbocation intermediate. wikipedia.org In the context of this compound, the oxetane ring presents two distinct C-O bonds. Nucleophilic attack can lead to selective cleavage of one of these bonds, driven by factors such as steric hindrance and the electronic nature of the nucleophile and substrate. For example, some dioxaspirohexanes undergo nucleophilic substitution primarily at the epoxide C-O bonds. nih.gov

The significant ring strain inherent in small spirocyclic systems, particularly those containing three- or four-membered rings like oxetanes, is a powerful driving force for chemical transformations. acs.orgnih.govresearchgate.net This strain energy can be released during reactions, making certain pathways highly favorable. Much of the synthetic utility of oxetanes is derived from this inherent strain, often resulting in ring-opening and chain extension. acs.orgnih.gov

Modifications that increase the strain, such as the introduction of a spiro-cyclopropyl group, can open up reaction pathways not available to simpler oxetanes. acs.orgnih.gov For instance, the inherent ring strain of 1-oxaspiro[2.3]hexanes can be exploited for synthetic derivatization, such as a Lewis acid-mediated ring expansion to yield cyclopentanones. rsc.org This principle of strain-release is a key strategy in the synthesis of various complex molecules and bioisosteres. researchgate.netnih.gov

Oxidation, Reduction, and Substitution Reactions of Oxaspiro Compounds

The this compound scaffold contains a secondary alcohol functional group, which is amenable to standard oxidation and reduction reactions.

Oxidation: The secondary alcohol at the C-8 position can be oxidized to the corresponding ketone, 5-oxaspiro[3.5]nonan-8-one, using common oxidizing agents such as chromium(VI) reagents. libretexts.org This transformation falls under the general category of organic oxidation reactions where there is an increase in the number of carbon-heteroatom bonds or a decrease in carbon-hydrogen bonds. libretexts.org

Reduction: Conversely, the ketone can be reduced back to the alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are widely used for the reduction of ketones and aldehydes to alcohols. libretexts.org

Substitution: The hydroxyl group can also be a site for nucleophilic substitution reactions, typically after conversion to a better leaving group (e.g., a tosylate or mesylate). Similarly, the ether linkage can undergo substitution reactions, as detailed in section 3.1.2. evitachem.com

These reactions are fundamental in organic synthesis and allow for the functionalization and further elaboration of the oxaspiro scaffold.

Factors Governing Reaction Stereoselectivity and Regioselectivity

The outcomes of reactions involving oxaspiro scaffolds are highly dependent on factors that control stereoselectivity (the 3D orientation of the product) and regioselectivity (the position of the reaction on the molecule).

Stereoselectivity: In asymmetric catalysis, the rigid framework of spiro ligands has proven to be a dominant factor in controlling the stereoselectivity of a chemical reaction. google.com For reactions involving this compound, the existing stereochemistry of the scaffold will influence the approach of reagents, leading to diastereoselective outcomes. For example, the synthesis of certain oxaspiro[2.2]pentanes and their subsequent rearrangement to cyclobutanones can proceed with high diastereoselectivity depending on the reagents used. nih.gov The stereocontrol in some photocyclization reactions to form oxaspiro derivatives is suggested to be dependent on conformational and stereoelectronic factors. acs.org

Regioselectivity: Regioselectivity is critical in reactions where multiple reactive sites exist, such as the nucleophilic opening of the oxetane ring. The choice between the two different C-O bonds is governed by steric and electronic effects. wikipedia.org Base-catalyzed reactions can also exhibit high regioselectivity; for instance, the dimerization of alkynyl cyclopropyl (B3062369) ketones to form 6-methylene-5-oxaspiro[2.4]heptanones proceeds in a regio- and stereoselective manner. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction to the desired regioisomer. google.com

Influence of Structural Features on Reactivity and Conformational Preferences (e.g., Anomeric Effects)

The three-dimensional structure and electronic properties of the this compound molecule are key to understanding its reactivity. The cyclohexane ring can adopt various conformations (e.g., chair, boat), and the preferred conformation influences the orientation of the spiro-fused oxetane ring and the C-8 hydroxyl group.

A significant stereoelectronic factor in oxaspiro systems is the anomeric effect. This effect describes the tendency of a heteroatom substituent adjacent to another heteroatom within a cyclohexane ring to prefer an axial orientation, which is counterintuitive from a steric perspective. In spiroacetals and related spiro ethers, the anomeric effect plays a crucial role in determining the most stable conformation. cdnsciencepub.comcdnsciencepub.com Specifically, there is a stabilizing interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. This leads to a shortening of the C-O bond involved in the effect. iucr.org

In studies of 1,5,7,11-tetraoxaspiro[5.5]undecane, it was observed that the spiro C-O distances are substantially shorter than the non-spiro C-O distances as a direct result of the anomeric effect. iucr.org This effect stabilizes conformations where an oxygen atom is in an axial position relative to the adjacent ring. researchgate.net This conformational rigidity, enforced by stereoelectronic effects, can significantly influence the molecule's reactivity by controlling the accessibility of different reactive sites. cdnsciencepub.com

Table 2: Anomeric Effect on Bond Lengths in a Tetraoxaspiro[5.5]undecane System

Bond Type Observation Explanation Reference
Spiro C-O bonds Significantly shorter than non-spiro C-O bonds Anomeric effect (stabilizing interaction) iucr.org

Stereochemical Aspects in the Synthesis and Reactivity of 5 Oxaspiro 3.5 Nonan 8 Ol

Conformational Analysis of Spiro[3.5]nonane Ring Systems

The spiro[3.5]nonane ring system, which forms the core of 5-Oxaspiro[3.5]nonan-8-ol, consists of a four-membered oxetane (B1205548) ring and a six-membered cyclohexane (B81311) ring fused at a single carbon atom. The conformational behavior of this system is a result of the interplay between the inherent conformational preferences of each ring and the steric and electronic effects imposed by the spiro-fusion.

The cyclohexane ring in spiro[3.5]nonane systems generally adopts a chair conformation to minimize angle and torsional strain. However, the presence of the spiro-fused oxetane can introduce some degree of distortion. The oxetane ring itself is not planar and exhibits a puckered conformation to relieve internal strain. acs.org The degree of puckering can be influenced by substituents on the ring. acs.org In spirocyclic systems, the oxetane ring has been noted to influence the conformation of adjacent rings. researchgate.net For instance, a spiro-oxetane can induce an N-alkyl group in an adjacent heterocycle to adopt an axial conformation in the solid state. researchgate.net

Computational studies on related spiro systems have provided insights into their conformational preferences. These studies suggest that the spiro-center can act as a conformational anchor, restricting the flexibility of the fused rings. wikipedia.org The incorporation of an oxetane ring can lead to conformational changes that favor synclinal rather than antiplanar arrangements in aliphatic chains. researchgate.netnih.gov

Table 1: General Conformational Features of Spiro[3.5]nonane Systems

Ring SystemPreferred ConformationKey Influencing Factors
CyclohexaneChair (potentially distorted)Spiro-fusion, substituents
OxetanePuckeredRing strain, substituents

Control of Stereochemistry in Spiroketal and Oxaspiro[3.5]nonane Formation

The stereoselective synthesis of oxaspirocycles is a significant challenge in organic chemistry. The formation of the spiro-center and the relative stereochemistry of the substituents on the rings must be carefully controlled. Strategies for achieving stereocontrol can be broadly categorized as substrate-controlled or reagent-controlled.

In substrate-controlled synthesis, the stereochemical outcome is dictated by the existing stereocenters in the starting material. The inherent steric and electronic properties of the substrate guide the incoming reagents to a specific face of the molecule.

Reagent-controlled synthesis, on the other hand, utilizes chiral reagents, catalysts, or auxiliaries to induce stereoselectivity, regardless of the substrate's inherent preferences. This approach offers greater flexibility in accessing different stereoisomers.

A key stereoelectronic factor that governs the stability and formation of spiroketals and related oxaspiro compounds is the anomeric effect. wikipedia.orgscripps.edu The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. wikipedia.orgdypvp.edu.in In spiroketals, a double anomeric effect can be observed when both C-O bonds at the spiro-center are axial with respect to the adjacent ring, leading to enhanced stability. chemtube3d.com While this compound is not a spiroketal, analogous hyperconjugative interactions, such as the homoanomeric effect, can still influence the conformational preferences and reactivity of the molecule. nih.gov These effects involve the interaction of lone pairs on the oxygen atom with antibonding orbitals of adjacent bonds. nih.gov

Determination of Absolute and Relative Configurations

The unambiguous determination of the absolute and relative configurations of stereocenters in this compound is crucial for its characterization. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of organic molecules. libretexts.org Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect through-space interactions between protons that are in close proximity, providing information about their relative orientation. libretexts.orgcolumbia.eduhuji.ac.ilglycopedia.eu For instance, a strong NOE or ROE correlation between two protons would indicate that they are on the same face of the ring system.

To determine the absolute configuration of a chiral alcohol like this compound, chiral derivatizing agents (CDAs) are often used in conjunction with NMR spectroscopy. wikipedia.orgtcichemicals.comnih.govresearchgate.net One of the most widely used methods is the Mosher's ester analysis. nih.govspringernature.comresearchgate.netsemanticscholar.org In this technique, the chiral alcohol is esterified with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.comresearchgate.net The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra. nih.govspringernature.comresearchgate.net By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. nih.govspringernature.comresearchgate.net

Table 2: NMR Methods for Stereochemical Determination

TechniqueInformation ObtainedPrinciple
NOESY/ROESYRelative stereochemistryDetects through-space proton-proton interactions. libretexts.orgcolumbia.eduhuji.ac.ilglycopedia.eu
Mosher's Ester Analysis (with ¹H NMR)Absolute configuration of secondary alcoholsAnalysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent. nih.govspringernature.comresearchgate.netsemanticscholar.org

X-ray crystallography provides the most definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.neteurjchem.comresearchgate.net The diffraction pattern of X-rays passing through a crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, including their absolute stereochemistry. eurjchem.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Oxaspiro 3.5 Nonan 8 Ol Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is indispensable for unambiguously determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information on the atomic connectivity, chemical environment, and elemental composition.

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR)

Multidimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the complex structures of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) experiments are crucial for assembling the molecular framework of 5-Oxaspiro[3.5]nonan-8-ol derivatives. science.govscience.gov

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the proton on C-8 (H8) and the adjacent methylene (B1212753) protons on C-7 and C-9, as well as couplings between protons within the cyclobutane (B1203170) and tetrahydropyran (B127337) rings. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbon atoms. columbia.edu It is used to assign which proton signal corresponds to which carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, simplifying spectral interpretation. columbia.edu

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound derivatives.

Table 1: Representative 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H-8 H-7, H-9 C-8 C-4, C-6, C-10
H-6a, H-6b H-7a, H-7b C-6 C-4, C-5, C-8
H-1a, H-1b H-2a, H-2b C-1 C-2, C-3, C-4

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap can measure masses with sub-ppm accuracy.

For this compound (C₈H₁₄O₂), the expected exact mass of the neutral molecule is 142.0994 g/mol . HRMS analysis would typically observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The confirmation of the measured mass to within a few parts per million (ppm) of the calculated mass provides strong evidence for the molecular formula. Tandem mass spectrometry (MS/MS) experiments can further be used to fragment the molecule and analyze the resulting pattern, offering additional structural confirmation.

Table 2: Predicted HRMS Adducts for a 5-Oxaspiro[3.5]nonan-8-one Derivative (C₈H₁₂O₂)

Adduct Type Calculated m/z
[M+H]⁺ 141.09100
[M+Na]⁺ 163.07294
[M+K]⁺ 179.04688
[M-H]⁻ 139.07644

Data is for the related ketone, 5-oxaspiro[3.5]nonan-8-one, as representative data for oxaspiro[3.5]nonane systems. uni.lu

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving different stereoisomers.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile compounds like this compound. nih.govnih.gov A single, sharp peak on the chromatogram is indicative of high purity. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the characterization of any minor impurities present in the sample. unl.edu

The presence of a chiral center at the C-8 position means that this compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating and quantifying these enantiomers. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability in separating a diverse range of chiral molecules, including alcohols. nih.govchromatographyonline.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times. chiralpedia.com

Table 3: Illustrative Chiral HPLC Method Screening Conditions

Parameter Condition 1 Condition 2 Condition 3
Column Chiralpak AD-H Chiralcel OD-H Chiralpak IG
Mobile Phase n-Hexane / 2-Propanol (90:10) n-Hexane / Ethanol (85:15) Methanol / Acetonitrile (50:50)
Flow Rate 1.0 mL/min 1.0 mL/min 0.8 mL/min

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry.

For a derivative of this compound that forms high-quality single crystals, X-ray diffraction analysis can definitively confirm the spirocyclic structure and determine the configuration at the C-8 stereocenter. The resulting electron density map reveals the exact position of each non-hydrogen atom in the crystal lattice. This technique is particularly valuable for validating complex structures and for assigning the absolute configuration of enantiomerically pure compounds.

Computational Chemistry Approaches to 5 Oxaspiro 3.5 Nonan 8 Ol Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) stands as a powerful tool for elucidating the intricate details of chemical reactions. For a molecule like 5-Oxaspiro[3.5]nonan-8-ol, DFT calculations could map out the potential energy surfaces for various transformations, such as oxidation of the alcohol, ring-opening reactions, or substitutions. By locating the transition state structures—the fleeting molecular configurations at the peak of the energy barrier between reactants and products—researchers can gain a deep understanding of reaction pathways.

For instance, a hypothetical DFT study on the oxidation of the hydroxyl group to a ketone would involve calculating the geometries and energies of the reactant (this compound), the oxidant, the transition state for the hydrogen abstraction or hydride transfer, and the final ketone product. The calculated activation energy, derived from the energy difference between the reactant and the transition state, would provide a quantitative measure of the reaction's feasibility.

Prediction and Analysis of Conformational Preferences and Intermediates

The three-dimensional arrangement of atoms in this compound is not static. The cyclohexane (B81311) and oxetane (B1205548) rings can adopt various conformations, and the hydroxyl group can orient itself in different positions relative to the spirocyclic framework. Computational methods are essential for identifying the most stable conformers and any transient intermediates that may form during reactions.

A systematic conformational search, employing methods ranging from molecular mechanics to higher-level quantum chemical calculations, would reveal the energetically preferred shapes of the molecule. This analysis is crucial as the reactivity of a molecule is often dictated by its dominant conformation. For example, the accessibility of the hydroxyl group's lone pairs and the C-H bonds on the cyclohexane ring would be highly dependent on the conformational state, thereby influencing the molecule's role in potential chemical reactions.

Kinetic and Thermodynamic Aspects through Computational Modeling (e.g., Kinetic Isotope Effect)

A key computational tool in mechanistic studies is the calculation of the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. By computationally modeling a reaction with both the normal isotopologue of this compound and one where, for instance, the hydrogen of the hydroxyl group is replaced by deuterium, the KIE can be predicted. A significant calculated KIE would provide strong evidence that the bond to this hydrogen is being broken in the rate-determining step of the reaction, offering invaluable insight into the reaction mechanism.

Investigation of Substituent Effects on Reactivity and Stability

The chemical behavior of this compound can be systematically tuned by introducing various substituent groups at different positions on its spirocyclic core. Computational chemistry provides an efficient means to explore these substituent effects without the need for extensive experimental synthesis.

By computationally introducing electron-donating or electron-withdrawing groups at various locations on the molecule, researchers can systematically study their impact on the stability of the molecule and its reactivity in different reactions. For example, DFT calculations could quantify how a substituent on the cyclohexane ring alters the acidity of the hydroxyl group or the stability of a carbocation intermediate formed during a reaction. This in-silico screening can guide the design of derivatives with tailored chemical properties.

Applications in Advanced Organic Synthesis and Building Block Development

5-Oxaspiro[3.5]nonan-8-ol as a Versatile Synthetic Intermediate

This compound is a specialized chemical building block utilized in synthetic organic chemistry. Its structure, featuring a spirocyclic junction between a cyclobutane (B1203170) and a tetrahydropyran (B127337) ring, combined with a hydroxyl functional group, makes it a versatile intermediate for constructing more complex molecular architectures. The spirocyclic core provides a rigid, three-dimensional scaffold, while the hydroxyl group offers a reactive site for a variety of chemical transformations.

This compound and its derivatives are employed in the synthesis of novel organic molecules, often as part of discovery chemistry programs. For instance, derivatives such as N-({5-oxaspiro[3.5]nonan-8-yl}methyl)-3-oxo-2-(propan-2-yl)piperazine-1-carboxamide and N-({5-oxaspiro[3.5]nonan-8-yl}methyl)-4-[(pyridazin-3-yl)amino]piperidine-1-carboxamide have been synthesized, demonstrating the utility of the 5-oxaspiro[3.5]nonane core in building diverse and complex structures. molport.commolport.com The commercial availability of related building blocks, such as 5-oxaspiro[3.5]nonan-8-one and (R)-5-Oxaspiro[3.5]nonan-8-amine, further underscores the utility of this scaffold in research and development. achmem.combldpharm.com The strategic incorporation of this spirocyclic alcohol allows chemists to explore regions of chemical space that are less accessible with more traditional, planar molecules, which is a key objective in modern drug discovery. sigmaaldrich.com

Integration into Complex Molecular Architectures

Spiroketals are prominent substructures in a wide array of biologically active natural products. mskcc.org The synthesis of these motifs has traditionally been achieved through the acid-catalyzed cyclization of a dihydroxyketone precursor, which typically yields the most thermodynamically stable diastereomer. researchgate.net However, since many natural products exist as less stable, kinetically-favored isomers, synthetic strategies that provide kinetic control are highly valuable. researchgate.net

Modern synthetic methods have been developed to address this challenge, offering access to specific spiroketal configurations.

Cycloaddition Reactions : Strategies such as the hetero-Diels-Alder reaction can construct the spiroketal core in a kinetically controlled manner, allowing for the formation of specific stereoisomers that might be inaccessible under thermodynamic conditions. nih.govarkat-usa.org

Oxidative Radical Cyclization : This method provides a mild alternative to classical spiroketalization and is particularly useful for delicate or acid-labile substrates. researchgate.net It often facilitates the synthesis of kinetic products by proceeding through a double intramolecular hydrogen abstraction mechanism. researchgate.net

These advanced strategies grant chemists precise control over stereochemistry at the anomeric center, enabling the total synthesis of complex natural products like berkelic acid, β-rubromycin, and reveromycin A. nih.govarkat-usa.org

Table 1: Examples of Natural Products Containing Spiroketal Moieties

Natural Product Structural Class Noteworthy Feature
Reveromycin A Polyketide Contains a 6,6-spiroketal core that can undergo acid-catalyzed isomerization. arkat-usa.org
Berkelic Acid Fungal Metabolite Features a chroman spiroketal structure. nih.gov
Griseofulvin Antifungal Agent A well-known spirocyclic natural product that has been used clinically. tandfonline.com

The spiro[3.5]nonane fragment, consisting of a cyclobutane ring fused to a cyclohexane (B81311) ring, presents a unique synthetic challenge and opportunity due to the presence of a quaternary spirocyclic carbon. This motif is found in various natural products and serves as a rigid anchor in the design of complex polycyclic systems. The synthesis of such structures often involves late-stage extrusion of chalcogen fragments or cycloaddition reactions to build the dense, three-dimensional core. beilstein-journals.org The inherent strain and defined geometry of the cyclobutane ring within the spiro[3.5]nonane system can be exploited to influence the reactivity and conformation of the larger polycyclic structure. The development of synthetic methods to access these frameworks is crucial for exploring novel molecular architectures.

Exploration of Spiro[3.5]nonane Scaffolds in Medicinal Chemistry Precursors

Spirocyclic scaffolds are increasingly recognized as "privileged" structures in medicinal chemistry. nih.gov Their rigid, three-dimensional nature allows for precise positioning of substituents to interact with biological targets, an advantage over more flexible or planar molecules. tandfonline.combldpharm.combldpharm.com Incorporating spiro-centers, such as the one in the spiro[3.5]nonane system, increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development. bldpharm.combldpharm.com

A pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. Spirocyclic systems provide a robust and rigid framework to hold these functional groups in an optimal orientation for binding to a target protein. bldpharm.com This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher potency.

The development of novel spirocyclic ligands for targets such as the σ1 receptor illustrates this principle. benthamdirect.comnih.gov Pharmacophore models for these receptors often feature a basic amino group surrounded by hydrophobic elements. benthamdirect.comnih.gov Spirocyclic scaffolds are ideal for arranging these elements in three-dimensional space to maximize interactions with the receptor's binding pocket. tandfonline.combenthamdirect.com

Table 2: Advantages of Spirocyclic Scaffolds in Drug Design

Feature Advantage Reference
Three-Dimensionality Allows for better interaction with 3D binding sites compared to planar systems. tandfonline.combldpharm.com
High Fsp3 Character Correlates with improved clinical success rates and "drug-likeness". bldpharm.combldpharm.com
Conformational Rigidity Reduces entropic penalty upon binding, potentially increasing potency. tandfonline.combldpharm.com

| Improved Properties | Can modulate physicochemical properties like solubility and metabolic stability. | bldpharm.combldpharm.com |

The spiro[3.5]nonane scaffold and its analogs have been successfully employed in the design of potent and selective enzyme modulators and receptor ligands. By decorating the core spirocyclic structure with different functional groups, chemists can fine-tune the molecule's interaction with a specific biological target.

For example, novel 7-azaspiro[3.5]nonane derivatives have been developed as potent agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov In a different context, structure-based drug design has led to the creation of spiro scaffolds as novel bioisosteres in the development of potent and reversible inhibitors for the monoacylglycerol lipase (B570770) (MAGL) enzyme. acs.org These examples highlight the role of the spirocyclic core in providing a stable platform for the functional groups that directly engage with enzymes and receptors, ultimately driving the desired biological response.

Conclusion and Future Research Directions

Summary of Key Advances in 5-Oxaspiro[3.5]nonan-8-ol Chemistry

While dedicated research focusing exclusively on this compound is nascent, its emergence in the patent literature marks a significant advance in its chemical relevance. Notably, patents from 2015 have disclosed the use of this compound as a key intermediate in the synthesis of bicyclic lactams. acs.org This development highlights the utility of the 5-oxaspiro[3.5]nonane scaffold as a building block for more complex molecular architectures with potential applications in medicinal chemistry. The commercial availability of this compound further underscores its growing importance in the field of chemical synthesis.

Emerging Synthetic Strategies for Spiro[3.5]nonane Derivatives

The synthesis of spiro[3.5]nonane derivatives, including oxaspirocycles like this compound, presents unique challenges due to the formation of the sterically demanding spirocenter. However, several innovative strategies have emerged for the construction of related spirocyclic systems, which could be adapted for the synthesis of this compound and its analogues.

One promising approach involves the intramolecular cyclization of functionalized precursors . For instance, the synthesis of oxetanes, a key structural feature of this compound, can be achieved through intramolecular Williamson etherification of appropriately substituted 1,3-diols. Stereocontrolled synthesis of substituted oxetanes has been demonstrated, which is crucial for controlling the stereochemistry of the final spirocycle.

Another powerful technique is the use of cycloaddition reactions . The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be a direct method for the formation of the oxetane (B1205548) ring within a spirocyclic framework.

Furthermore, ring-expansion and ring-contraction strategies offer unconventional pathways to spirocycles. For example, the expansion of a smaller ring fused to a cyclohexane (B81311) precursor could lead to the desired spiro[3.5]nonane skeleton.

Finally, transition-metal-catalyzed reactions are increasingly being employed for the efficient and selective synthesis of complex cyclic and spirocyclic systems. Methodologies such as intramolecular hydroalkoxylation or C-H activation could provide novel and efficient routes to this compound and its derivatives.

Potential Avenues for Further Mechanistic and Stereochemical Exploration

The stereochemistry of this compound, with its chiral spirocenter and the hydroxyl-bearing carbon, presents a fertile ground for mechanistic and stereochemical investigations. The relative and absolute stereochemistry of the molecule will significantly influence its biological activity and material properties.

Future research could focus on the diastereoselective and enantioselective synthesis of this compound. The use of chiral catalysts or auxiliaries in the synthetic routes described above could provide access to specific stereoisomers. Understanding the factors that govern the stereochemical outcome of the spirocyclization step is of paramount importance.

Mechanistic studies of the formation of the 5-oxaspiro[3.5]nonane ring system would provide valuable insights for optimizing existing synthetic methods and designing new ones. Computational studies could be employed to model the transition states of the key ring-forming reactions and to predict the most favorable stereochemical pathways.

Furthermore, the reactivity of the hydroxyl group and the oxetane ring in this compound warrants exploration. Ring-opening reactions of the strained oxetane ring could provide access to a variety of functionalized tetrahydropyran (B127337) derivatives, further expanding the synthetic utility of this spirocycle. The stereochemical course of these ring-opening reactions would be a key area of investigation.

Outlook on Novel Applications in Chemical Synthesis and Advanced Materials

The unique structural features of this compound suggest a range of potential applications in both chemical synthesis and materials science.

In chemical synthesis , its role as an intermediate in the synthesis of bicyclic lactams has already been established. acs.org The rigid spirocyclic scaffold can be used to control the three-dimensional arrangement of functional groups, making it a valuable building block for the synthesis of complex target molecules, including natural products and pharmacologically active compounds. The oxetane moiety is a known pharmacophore that can improve metabolic stability and aqueous solubility of drug candidates.

In the realm of advanced materials , spirocyclic compounds are known to exhibit interesting properties. The rigid and well-defined structure of the spiro[3.5]nonane framework could be exploited in the design of novel polymers and liquid crystals. The incorporation of this spirocycle into polymer backbones could lead to materials with enhanced thermal stability and specific optical properties. Furthermore, the hydroxyl group provides a handle for further functionalization, allowing for the attachment of this spirocyclic unit to other molecules or surfaces to create new functional materials.

Q & A

Q. What are the recommended methods for synthesizing 5-Oxaspiro[3.5]nonan-8-ol, and how can purity be validated?

  • Methodological Approach : Synthesis of spirocyclic ethers like this compound typically involves cyclization reactions. A plausible route is intramolecular etherification of a diol precursor under acidic or oxidative conditions. For example, using a base-assisted cyclization strategy (as seen in analogous spirocyclic compounds) with substrates such as hydroxyketones or diols .
  • Purity Validation : Employ column chromatography (silica gel) or recrystallization (e.g., from ethanol) for purification. Validate purity via thin-layer chromatography (TLC; Rf values) and analytical techniques like high-performance liquid chromatography (HPLC). Report melting points and spectral data (NMR, FTIR) to confirm structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Approach : While specific safety data for this compound is limited, general guidelines for spirocyclic ethers apply:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers away from oxidizers and moisture. Label containers with hazard warnings (e.g., "Irritant") .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid generating dust or aerosols .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Approach :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic framework and hydroxyl group position. Compare chemical shifts with analogous compounds (e.g., 5-oxaspiro[3.5]nonane-8-carboxylic acid derivatives) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify O-H stretching (~3200–3600 cm1^{-1}) and ether C-O-C vibrations (~1100 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C8_8H14_{14}O2_2) with precise mass accuracy (<5 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Approach :
  • Cross-Validation : Replicate experiments using standardized protocols (e.g., identical solvent systems for NMR) and compare results with published data .
  • Collaborative Analysis : Share raw spectral data via open-access platforms (e.g., Zenodo) for peer verification, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or stereochemical ambiguities .

Q. What computational strategies are effective in predicting the reactivity of spirocyclic ethers like this compound?

  • Methodological Approach :
  • Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for ring-opening reactions or nucleophilic attacks. Optimize molecular geometries using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in polar aprotic solvents) to predict reaction pathways .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound has hypothesized medicinal applications .

Q. What experimental considerations are critical when studying the stereochemical outcomes of reactions involving this compound?

  • Methodological Approach :
  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® columns) in HPLC to separate enantiomers .
  • X-ray Crystallography : Determine absolute configuration of crystalline derivatives (e.g., esterified analogs) .
  • Kinetic Studies : Monitor reaction progress under varying conditions (temperature, catalyst) to infer stereochemical control mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.